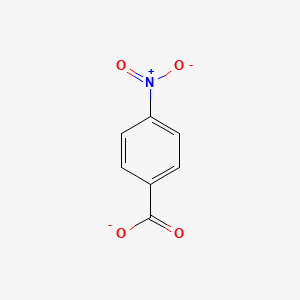
4-Nitrobenzoate
Übersicht
Beschreibung
4-Nitrobenzoate is an organic compound with the molecular formula C7H5NO4. It is a derivative of benzoic acid, where a nitro group (-NO2) is substituted at the para position of the benzene ring. This compound is a pale yellow crystalline solid and is known for its applications in the synthesis of dyes, pharmaceuticals, and as an intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Nitrobenzoate can be synthesized through the nitration of benzoic acid. The nitration process involves the reaction of benzoic acid with a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a temperature range of 50-60°C to ensure the selective formation of the para-nitro product .
Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of 4-nitrotoluene. This process involves the use of oxidizing agents such as potassium permanganate or chromic acid. The reaction is conducted under controlled conditions to achieve high yields and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Hydroxide ions, amines.
Major Products Formed:
Reduction: 4-Aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitrobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a substrate in enzymatic studies to understand the mechanisms of nitroreductases.
Medicine: It is a precursor in the synthesis of local anesthetics such as benzocaine and procaine.
Industry: It is used in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 4-Nitrobenzoate primarily involves its reduction to 4-aminobenzoate. This reduction is catalyzed by nitroreductase enzymes, which facilitate the transfer of electrons to the nitro group, converting it to an amino group. This transformation is crucial in the biosynthesis of various biologically active compounds .
Vergleich Mit ähnlichen Verbindungen
4-Aminobenzoate: The reduced form of 4-Nitrobenzoate, used in the synthesis of folic acid.
3-Nitrobenzoate: An isomer with the nitro group at the meta position, used in different chemical reactions.
2-Nitrobenzoate: An isomer with the nitro group at the ortho position, also used in various synthetic applications.
Uniqueness: this compound is unique due to its specific positioning of the nitro group, which makes it highly reactive in nucleophilic aromatic substitution reactions. This reactivity is leveraged in the synthesis of a wide range of chemical products, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
7227-54-5 |
|---|---|
Molekularformel |
C7H4NO4- |
Molekulargewicht |
166.11 g/mol |
IUPAC-Name |
4-nitrobenzoate |
InChI |
InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)/p-1 |
InChI-Schlüssel |
OTLNPYWUJOZPPA-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













